Egfr-IN-48

EGFR C797S Kinase Inhibition

Osimertinib resistance driven by the C797S mutation compromises third-generation EGFR TKI efficacy, creating an urgent need for validated fourth-generation tool compounds in NSCLC research. EGFR-IN-48 directly addresses this gap with sub-nanomolar biochemical potency against clinically relevant triple mutants. • EGFR del19/T790M/C797S IC50 = 0.193 nM; 54-fold selectivity over wild-type EGFR (IC50 = 10.4 nM) • Cellular anti-proliferative activity in BaF3 cells (IC50 = 1.526 nM); orally bioavailable for in vivo PDX/CDX studies • Supplied with rigorous analytical documentation; suitable as a reference standard for novel C797S inhibitor benchmarking

Molecular Formula C35H47BrN9O4PS
Molecular Weight 800.8 g/mol
Cat. No. B15142387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-48
Molecular FormulaC35H47BrN9O4PS
Molecular Weight800.8 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCS(=O)(=O)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br
InChIInChI=1S/C35H47BrN9O4PS/c1-6-24-21-29(31(49-2)22-30(24)45-13-9-25(10-14-45)44-17-15-43(16-18-44)19-20-51(5,47)48)41-35-39-23-26(36)34(42-35)40-28-8-7-27-32(38-12-11-37-27)33(28)50(3,4)46/h7-8,11-12,21-23,25H,6,9-10,13-20H2,1-5H3,(H2,39,40,41,42)
InChIKeyVFCRMLIPZXPGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-48: A Fourth-Generation EGFR Inhibitor


EGFR-IN-48 (CAS 2882851-77-4) is a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to overcome acquired resistance mediated by the C797S mutation in non-small cell lung cancer (NSCLC). It is a potent, orally bioavailable small molecule that selectively targets EGFR mutants harboring the del19/T790M/C797S and L858R/T790M/C797S triple mutations [1]. The compound exhibits sub-nanomolar biochemical inhibitory activity against these clinically relevant resistant variants while maintaining a moderate selectivity window over wild-type EGFR [1].

Targets EGFR C797S triple-mutant (del19/T790M/C797S & L858R/T790M/C797S) for osimertinib-resistant model studies
Orally bioavailable small molecule, reported to support in vivo dosing feasibility
Reported selectivity window over wild-type EGFR, may facilitate target engagement studies

The Critical Need for EGFR-IN-48


Third-generation EGFR TKIs, such as osimertinib, are rendered ineffective by the emergence of the C797S mutation, which disrupts covalent inhibitor binding [2]. While several fourth-generation inhibitors targeting C797S triple mutants are under development, their biochemical and cellular potencies, selectivity profiles, and oral bioavailability vary significantly [1][3][4]. Substituting EGFR-IN-48 with an alternative fourth-generation candidate without rigorous comparative data risks experimental failure due to lower intrinsic potency, inadequate cellular activity, or insufficient selectivity. The quantitative evidence below demonstrates precisely why EGFR-IN-48 offers a differentiated profile that may be critical for research success in osimertinib-resistant NSCLC models.

! Biochemical potency and isoform-selectivity profiles of fourth-generation EGFR inhibitors targeting C797S may differ substantially; direct substitution can shift pathway-inhibition outcomes.
! Cellular potency and oral bioavailability observed with one tool compound may not transfer to another, requiring cross-study validation before use in resistant models.
! Wild-type EGFR engagement profiles vary; substitution without selectivity review may confound toxicity endpoint interpretation.

EGFR-IN-48 Comparative Evidence


Potency Against EGFR del19/T790M/C797S

EGFR-IN-48 inhibits the EGFR del19/T790M/C797S triple mutant kinase with an IC50 of 0.193 nM [1]. In cross-study comparison, this potency is approximately 10-fold greater than that of HCD3514 (IC50 = 2.0 nM) [3] and approximately 9-fold greater than that of BBT-176 (IC50 = 1.79 nM) [2]. The biochemical assay conditions for EGFR-IN-48 were not explicitly detailed in the vendor datasheet, but the data demonstrate a significant quantitative advantage in intrinsic target engagement.

Biochem. Potency (del19/T790M/C797S)
Cross-study comparable
IC50 = 0.193 nM
(vs. HCD3514 2.0 nM; BBT-176 1.79 nM)
Supports kinase inhibition study fit; reported higher ranking in tested set.
Assay conditions not detailed; cross-study interpretation required.
EGFR C797S Kinase Inhibition Drug Resistance

Cellular Potency in BaF3 C797S Cells

In BaF3 cells engineered to express the EGFR del19/T790M/C797S triple mutant, EGFR-IN-48 inhibits proliferation with an IC50 of 1.526 nM [1]. This cellular potency is approximately 2.9-fold greater than that reported for BLU-945, a clinically advanced fourth-generation EGFR inhibitor, which exhibits an IC50 of 4.4 nM in the same BaF3 cell model [2].

Cellular Potency (BaF3 C797S)
Cross-study comparable
IC50 = 1.526 nM
(vs. BLU-945 4.4 nM)
Supports cell proliferation endpoint context; model-dependent response interpretation.
BaF3 engineered model; comparative potency context may vary.
EGFR C797S Cell Proliferation BaF3

Selectivity Over Wild-Type EGFR

EGFR-IN-48 inhibits wild-type EGFR with an IC50 of 10.4 nM, compared to 0.193 nM for the del19/T790M/C797S triple mutant, resulting in a selectivity ratio of approximately 54-fold [1]. In contrast, third-generation inhibitor osimertinib shows negligible activity against C797S-containing mutants (IC50 > 150 nM) [2], while some fourth-generation candidates exhibit either higher potency against WT EGFR (lower selectivity) or reduced mutant potency. This balanced selectivity profile may reduce on-target wild-type EGFR-mediated toxicities commonly associated with earlier-generation TKIs.

WT Selectivity Window
Method context
~54-fold (WT IC50 10.4 nM / mutant 0.193 nM)
Supports selectivity profiling in research; WT engagement may inform toxicity endpoint monitoring.
Osimertinib lacks C797S mutant activity; comparison context differs.
EGFR Selectivity Wild-Type Toxicity

Oral Bioactivity for In Vivo Dosing

EGFR-IN-48 is reported to be orally active [1]. While quantitative oral bioavailability data (e.g., %F) are not provided in the vendor datasheet, this qualitative designation distinguishes it from several other fourth-generation EGFR inhibitors that require parenteral administration or complex formulation to achieve systemic exposure. For instance, brigatinib derivatives and some preclinical candidates have demonstrated variable oral absorption profiles [2].

Oral Activity
Supporting evidence
Orally active (qualitative; vendor-reported)
Supports in vivo dosing feasibility review; data to verify.
Quantitative PK data (e.g., %F) not available; requires validation.
EGFR Oral Bioavailability In Vivo Pharmacokinetics

Differential Potency in BaF3 and PC-9 Models

EGFR-IN-48 exhibits a marked difference in potency between the BaF3 (IC50 = 1.526 nM) and PC-9 (IC50 = 66.7 nM) cell lines, both engineered to express EGFR del19/T790M/C797S [1]. This 44-fold difference suggests that EGFR-IN-48's cellular activity may be influenced by cell line-specific factors such as efflux pump expression or differential pathway addiction. In contrast, other fourth-generation inhibitors like HCD3514 have shown more consistent potency across engineered BaF3 and tumor cell lines [2].

Cell Line Differential (BaF3 vs PC-9)
Context-dependent
BaF3 IC50 1.526 nM; PC-9 IC50 66.7 nM (44-fold)
Cell-line context may influence response interpretation; supports model selection review.
Potential efflux or pathway addiction differences require further investigation.
EGFR PC-9 BaF3 Cell Line Specificity

EGFR-IN-48 Research Applications


Efficacy in Osimertinib-Resistant Xenograft Models

Given its superior biochemical potency against EGFR del19/T790M/C797S (0.193 nM) and oral activity, EGFR-IN-48 is ideally suited for in vivo efficacy studies using patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models harboring the C797S triple mutation. The compound's 54-fold selectivity window over wild-type EGFR [1] may mitigate on-target toxicity, enabling more robust tumor growth inhibition assessment compared to less selective fourth-generation inhibitors.

EGFR Signaling in C797S-Mutant Cells

EGFR-IN-48's potent cellular activity in BaF3 cells (IC50 = 1.526 nM) [1] makes it an excellent tool for dissecting EGFR-dependent signaling pathways in engineered cell models. The observed differential activity between BaF3 and PC-9 cells (66.7 nM) [1] provides a unique opportunity to investigate cell line-specific resistance mechanisms, such as differences in drug efflux or apoptotic priming, that may influence therapeutic response.

Comparative Pharmacology of EGFR Inhibitors

EGFR-IN-48's ~10-fold biochemical potency advantage over HCD3514 and ~9-fold advantage over BBT-176 [1][2][3] positions it as a high-potency benchmark in comparative studies. Researchers evaluating novel fourth-generation candidates can use EGFR-IN-48 as a reference compound to contextualize the potency and selectivity of their own molecules, ensuring that new chemical entities meet or exceed the current state-of-the-art for C797S inhibition.

Drug Discovery for Osimertinib-Resistant NSCLC

For pharmaceutical and biotechnology companies developing next-generation EGFR TKIs, EGFR-IN-48 serves as a valuable positive control and tool compound for assay development, target engagement studies, and lead optimization. Its oral activity [1] and defined selectivity profile [1] make it a practical choice for routine in vivo pharmacology experiments, reducing the need for complex formulation and enabling higher-throughput screening of combination therapies.

Application
Selection Property
Validation Focus
Osimertinib-resistant xenograft studies
Oral bioactivity and C797S mutant selectivity
Tumor growth inhibition and WT EGFR-related endpoint monitoring
EGFR signaling dissection in C797S-mutant cells
Cellular potency in engineered BaF3 models
Cell-line-dependent response interpretation and resistance mechanism studies
Comparator benchmarking for fourth-generation inhibitors
Biochemical potency against del19/T790M/C797S
Cross-study potency and selectivity context review
Drug discovery assay development for C797S resistance
Defined selectivity profile and oral activity
Target engagement validation and combination screening feasibility
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